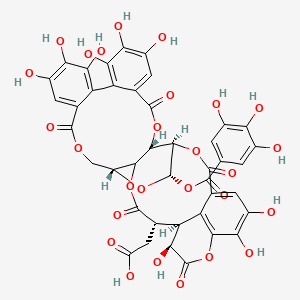
(S)-HexylHIBO
Descripción general
Descripción
(S)-HexylHIBO, also known as (S)-2-(4-fluorophenyl)-6-[(hydroxyimino)methyl]-2,3-dihydro-1H-inden-5-ol, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.
Mecanismo De Acción
(S)-HexylHIBO selectively activates the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
(S)-HexylHIBO has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy. These effects are thought to be mediated by the activation of the α7 nAChR, which leads to the influx of calcium ions into the cell and triggers downstream signaling pathways that are involved in cognitive function, memory, and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-HexylHIBO in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on cognitive function, memory, and synaptic plasticity. However, one limitation of using (S)-HexylHIBO is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of (S)-HexylHIBO. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. Additionally, further research is needed to better understand the mechanism of action of (S)-HexylHIBO and its downstream signaling pathways. Finally, there is potential for the development of new α7 nAChR agonists based on the structure of (S)-HexylHIBO, which could have improved pharmacological properties and therapeutic potential.
Aplicaciones Científicas De Investigación
(S)-HexylHIBO has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and schizophrenia. Additionally, (S)-HexylHIBO has been shown to have anticonvulsant properties in animal models of epilepsy.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424989 | |
| Record name | (S)-HexylHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-HexylHIBO | |
CAS RN |
334887-48-8 | |
| Record name | (S)-HexylHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)










